6-(3,4-Dimethoxyphenyl)nicotinaldehyde

Medicinal Chemistry Physicochemical Property Profiling Lead Optimization

6-(3,4-Dimethoxyphenyl)nicotinaldehyde (CAS 898796-17-3) is a functionalized nicotinaldehyde building block with a 3,4-dimethoxyphenyl group at the 6-position, increasing molecular weight (243.26 g/mol) and LogP (~2.58) compared to simpler phenyl analogs. This substitution enhances electron density for distinct reactivity in Claisen-Schmidt condensations and Suzuki-Miyaura couplings. Procure this 98+% purity intermediate specifically cited in patents (WO-2010024783-A1, EP-1280764-A2) for developing HDAC inhibitors and Bcl-2 family protein (Bcl-XL, Mcl-1) targeting agents.

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
CAS No. 898796-17-3
Cat. No. B3043673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,4-Dimethoxyphenyl)nicotinaldehyde
CAS898796-17-3
Molecular FormulaC14H13NO3
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NC=C(C=C2)C=O)OC
InChIInChI=1S/C14H13NO3/c1-17-13-6-4-11(7-14(13)18-2)12-5-3-10(9-16)8-15-12/h3-9H,1-2H3
InChIKeyJRWHCFWWJIMXRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(3,4-Dimethoxyphenyl)nicotinaldehyde (CAS 898796-17-3) Procurement-Relevant Identity and Core Specifications


6-(3,4-Dimethoxyphenyl)nicotinaldehyde (CAS 898796-17-3) is a functionalized nicotinaldehyde derivative with the molecular formula C₁₄H₁₃NO₃ and a molecular weight of 243.26 g/mol . It features a pyridine-3-carbaldehyde core substituted at the 6-position with a 3,4-dimethoxyphenyl group, which confers distinct physicochemical properties including a calculated LogP of approximately 2.58 and a topological polar surface area (TPSA) of 48.4 Ų . The compound is typically supplied as a research intermediate with a purity specification of 98+% .

Why 6-(3,4-Dimethoxyphenyl)nicotinaldehyde Cannot Be Replaced by Unsubstituted or Mono-Methoxy Nicotinaldehyde Analogs


The 3,4-dimethoxyphenyl substituent fundamentally alters the electronic character and physicochemical profile of the nicotinaldehyde scaffold compared to unsubstituted phenyl or mono-methoxy analogs. The electron-donating methoxy groups increase electron density on the aromatic ring, which can stabilize reaction intermediates and influence both reactivity and product yields in downstream transformations . Quantitatively, this substitution pattern increases the molecular weight to 243.26 g/mol and modifies the calculated LogP to approximately 2.58 , compared to 183.21 g/mol and a LogP of ~2.50 for the unsubstituted 6-phenylnicotinaldehyde analog [1]. These differences directly impact solubility, chromatographic behavior, and the physicochemical properties of derived compounds, making direct substitution without re-optimization impractical.

Quantifiable Differentiation of 6-(3,4-Dimethoxyphenyl)nicotinaldehyde Relative to Closest Analogs


Molecular Weight and LogP Differential Relative to Unsubstituted 6-Phenylnicotinaldehyde

Compared to the unsubstituted analog 6-phenylnicotinaldehyde, 6-(3,4-dimethoxyphenyl)nicotinaldehyde exhibits a 60.05 g/mol higher molecular weight (243.26 vs. 183.21 g/mol) and a modestly higher calculated LogP (2.58 vs. 2.50) [1]. This difference arises from the addition of two methoxy groups on the pendant phenyl ring.

Medicinal Chemistry Physicochemical Property Profiling Lead Optimization

Topological Polar Surface Area (TPSA) Differential and Implications for Passive Permeability

6-(3,4-Dimethoxyphenyl)nicotinaldehyde possesses a TPSA of 48.4 Ų , which is 18.44 Ų larger than the 29.96 Ų TPSA reported for 6-phenylnicotinaldehyde [1]. This increase is directly attributable to the two additional methoxy oxygen atoms.

Drug Design ADME Prediction Physicochemical Property Analysis

Enhanced Electron Density and Reactivity Due to 3,4-Dimethoxy Substitution Pattern

The 3,4-dimethoxyphenyl group is recognized as an electron-donating substituent that stabilizes reaction intermediates and can enhance reaction kinetics compared to unsubstituted phenyl groups . In model systems, compounds bearing this group exhibit increased yields in oxidation reactions due to enhanced electron-releasing properties [1].

Synthetic Methodology Structure-Reactivity Relationships Building Block Selection

Patent-Documented Utility as a Key Intermediate in Biologically Relevant Compound Classes

6-(3,4-Dimethoxyphenyl)nicotinaldehyde is explicitly cited as a key intermediate or building block in patent literature, including WO-2010024783-A1 (biarylrhodanine and pyridylrhodanine compounds as Bcl-2 inhibitors) and EP-1280764-A2 / WO-0170675-A2 (inhibitors of histone deacetylase) . In contrast, the unsubstituted 6-phenylnicotinaldehyde analog is not associated with these specific patent families, suggesting the dimethoxy substitution pattern imparts structure-activity relationships critical for these therapeutic targets.

Medicinal Chemistry Patent Analysis Chemical Intermediates

Comparative LogD (pH 7.4) and Ionization Profile Impact on Bioassay Interpretation

The presence of two methoxy groups in 6-(3,4-dimethoxyphenyl)nicotinaldehyde eliminates hydrogen bond donor capacity (HBD = 0) while increasing hydrogen bond acceptor count to 4 . The unsubstituted 6-phenylnicotinaldehyde analog has an HBD of 0 and HBA of 2 [1], resulting in different solvation and protein-binding characteristics. Additionally, the calculated LogD (pH 7.4) for 6-phenylnicotinaldehyde is reported as 2.501 [1], while the target compound's increased polarity from the methoxy oxygens is expected to alter this value.

ADME Bioassay Design Compound Quality Control

Procurement-Driven Application Scenarios for 6-(3,4-Dimethoxyphenyl)nicotinaldehyde


Synthesis of Bcl-2 Family Inhibitor Candidates

Based on its explicit citation in WO-2010024783-A1 as a precursor to biarylrhodanine and pyridylrhodanine compounds , 6-(3,4-dimethoxyphenyl)nicotinaldehyde is a preferred building block for medicinal chemistry programs targeting Bcl-2 family proteins (e.g., Bcl-XL, Mcl-1) for oncology applications. The dimethoxy substitution pattern on the pendant phenyl ring may contribute to favorable binding interactions with the target protein's hydrophobic grooves.

HDAC Inhibitor Scaffold Construction

This compound is documented in patent families EP-1280764-A2 and WO-0170675-A2 concerning histone deacetylase inhibitors . Programs developing HDAC inhibitors—particularly those seeking isoform selectivity—should consider this dimethoxy-substituted aldehyde as a key intermediate, as the methoxy groups may influence zinc-binding group orientation or surface recognition element interactions.

Chalcone Library Synthesis via Claisen-Schmidt Condensation

Nicotinaldehydes, including substituted variants, undergo Claisen-Schmidt condensation with phenylethanones under mild basic conditions to yield chalcones with documented antimicrobial, free-radical scavenging, and α-glucosidase inhibitory activities [1]. The electron-donating 3,4-dimethoxyphenyl group in this specific compound may enhance the electrophilicity of the aldehyde carbon or influence the photophysical properties of the resulting chalcone products , making it a strategically distinct choice for library synthesis.

Suzuki-Miyaura Coupling Partner for Diversified Biaryl Synthesis

As an aryl halide-free building block bearing an aldehyde functional group, 6-(3,4-dimethoxyphenyl)nicotinaldehyde can serve as a coupling partner in Suzuki-Miyaura reactions when the aldehyde is protected, or as a precursor to the corresponding boronic acid/ester for further diversification. Its increased molecular weight and polarity relative to simpler phenyl analogs provide a distinct physicochemical starting point for generating compound libraries with enhanced three-dimensional character and altered property space.

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